1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
Description
The compound 1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one features a 4,5-dihydroimidazole core substituted at the 1-position with a propan-1-one group and at the 2-position with a sulfanyl-linked 4-nitrophenylmethyl moiety. The 4-nitrophenyl group introduces strong electron-withdrawing effects, while the dihydroimidazole ring provides a partially saturated heterocyclic framework. The propan-1-one side chain contributes to the molecule’s polarity and conformational flexibility.
Properties
IUPAC Name |
1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-2-12(17)15-8-7-14-13(15)20-9-10-3-5-11(6-4-10)16(18)19/h3-6H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIAQZWBCPTQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN=C1SCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiols.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a Friedel-Crafts alkylation reaction.
Formation of the Propanone Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring and the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can interact with enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural similarities with derivatives reported in and , which also contain a dihydroimidazole core modified with sulfanyl-linked aromatic groups. Key differences lie in the substituents:
*Estimated based on structural analogy.
- Electron-Withdrawing Groups : The target compound’s 4-nitro group is more polar and electron-withdrawing than the 3-trifluoromethyl group in or the 3-fluoro substituent in . This may enhance reactivity in electrophilic environments or improve binding to electron-rich biological targets.
- Aromatic Systems: The propan-1-one group in the target compound offers greater conformational flexibility compared to the rigid benzoyl group in .
- Lipophilicity : The trifluoromethyl group in increases lipophilicity (logP ~2.5 estimated), whereas the nitro group in the target compound balances polarity and moderate hydrophobicity (logP ~1.8 estimated).
Hypothetical Reactivity and Stability
- The electron-deficient nitro group in the target compound may stabilize the thioether via resonance, delaying oxidation compared to or .
- The dihydroimidazole ring’s basicity (pKa ~7–8) could facilitate protonation in physiological environments, enhancing solubility.
Inferred Pharmacological Potential
The nitro group’s electron-withdrawing nature might enhance binding to enzymes with aromatic pockets, such as nitroreductases .
Research Findings and Limitations
Existing literature (e.g., ) focuses on structural characterization rather than functional studies. Computational modeling or crystallographic data refined using programs like SHELXL (as noted in ) could elucidate binding modes. However, the absence of experimental data for the target compound limits direct comparisons of efficacy or toxicity.
Biological Activity
1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a complex organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a nitrophenyl group, a sulfanyl moiety, and a dihydroimidazole ring. The molecular formula is , with a molecular weight of approximately 298.39 g/mol.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies show that it possesses significant antibacterial and antifungal activities.
- Anticancer Effects : Preliminary research suggests potential efficacy against certain cancer cell lines.
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
The biological activity of 1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is believed to involve:
- Interaction with Enzymes : The nitrophenyl group likely interacts with enzyme active sites, inhibiting their function.
- Cell Membrane Penetration : The unique structure enhances its ability to penetrate cell membranes, increasing bioavailability and efficacy.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
Anticancer Studies
In vitro tests on human cancer cell lines revealed that the compound induced apoptosis in breast cancer cells at concentrations above 50 µM. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 50 |
| HeLa (Cervical Cancer) | 75 |
Enzyme Inhibition
The compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. It exhibited an IC50 value of 15 µM, suggesting moderate inhibition.
Q & A
Q. What are the established synthetic routes for synthesizing 1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the imidazole core via cyclization of thiourea derivatives or condensation of α-haloketones with amines.
- Step 2: Alkylation of the imidazole sulfur atom with 4-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Step 3: Acylation of the imidazole nitrogen using propanoyl chloride in the presence of a base like triethylamine .
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| 1 | DMF, 80°C, 12h | Use anhydrous solvents to avoid hydrolysis |
| 2 | K₂CO₃, DMF, 60°C | Monitor via TLC (Rf = 0.5 in EtOAc/hexane) |
| 3 | Et₃N, CH₂Cl₂, 0°C→RT | Slow addition of acylating agent to prevent side reactions |
Q. How can spectroscopic methods confirm the structural identity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ should match the theoretical mass (C₁₈H₁₈N₃O₃S: 356.42 g/mol) within 5 ppm error .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX refine the 3D structure of this compound?
Methodological Answer:
- Data Collection: Use single crystals grown via vapor diffusion (e.g., CHCl₃/hexane). Collect diffraction data at 100 K on a synchrotron source.
- Refinement with SHELXL:
- Output: Electron density maps confirm the spatial arrangement of the nitrophenyl and propanone groups, critical for SAR studies.
Q. What computational strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes). Compare binding affinities across isoforms to explain selectivity variations .
- MD Simulations (GROMACS): Run 100-ns trajectories to assess conformational stability in aqueous and lipid bilayer environments. Correlate with experimental IC50 discrepancies .
- QSAR Analysis: Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity cliffs .
Q. What environmental fate studies are applicable for assessing its ecological impact?
Methodological Answer:
- Hydrolysis Studies: Incubate at pH 4–9 (25–50°C) and analyze degradation products via LC-MS. Nitrophenyl groups often resist hydrolysis, indicating persistence .
- Soil Sorption: Use batch equilibrium tests (OECD Guideline 106) with varying organic matter content. High logKoc (>3.5) suggests strong adsorption, reducing bioavailability .
- Ecotoxicity Assays: Test on Daphnia magna (48h LC50) and Aliivibrio fischeri (30min bioluminescence inhibition). Structural analogs show EC50 values of 1–10 mg/L, indicating moderate toxicity .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50 values against enzyme targets?
Methodological Answer:
- Assay Standardization: Re-evaluate under uniform conditions (pH 7.4, 37°C, 1% DMSO).
- Interference Checks: Test for false positives via counterscreens (e.g., AMP-PNP for ATP-competitive inhibitors) .
- Meta-Analysis: Pool data from ≥3 independent studies; apply Grubbs’ test to identify outliers. Contradictions often arise from variations in enzyme sources (recombinant vs. native) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
